molecular formula C19H18ClN3OS B14247033 N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide CAS No. 365429-21-6

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide

Cat. No.: B14247033
CAS No.: 365429-21-6
M. Wt: 371.9 g/mol
InChI Key: DGEORHVOUMRVML-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and pyridyl groups. One common method involves the reaction of 2-ethyl-1,3-thiazole-5-carboxylic acid with 3-chlorobenzylamine under appropriate conditions to form the intermediate. This intermediate is then reacted with 2-bromopyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the pyridyl group can facilitate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the thiazole ring, chlorophenyl group, and pyridyl group in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

365429-21-6

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C19H18ClN3OS/c1-3-16(24)22-15-11-13(8-9-21-15)19-18(23-17(4-2)25-19)12-6-5-7-14(20)10-12/h5-11H,3-4H2,1-2H3,(H,21,22,24)

InChI Key

DGEORHVOUMRVML-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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